3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a benzenesulfonyl group and a morpholine ring, which contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response by processing antigens for presentation on antigen presenting cells .
Mode of Action
It is known that the compound interacts with its target, cathepsin s, and inhibits its activity . This inhibition could lead to a decrease in antigen presentation, thereby modulating the immune response .
Biochemical Pathways
Given its target, it is likely that the compound affects the antigen processing and presentation pathway .
Result of Action
By inhibiting cathepsin s, the compound could potentially modulate the immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under controlled conditions The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the quinoline core or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine
- 4-(4-Chloro-benzenesulfonyl)-morpholine
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
3-(Benzenesulfonyl)-6-chloro-4-(morpholin-4-yl)quinoline stands out due to its unique combination of a quinoline core, benzenesulfonyl group, and morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-6-7-17-16(12-14)19(22-8-10-25-11-9-22)18(13-21-17)26(23,24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUSFJKGFYVFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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